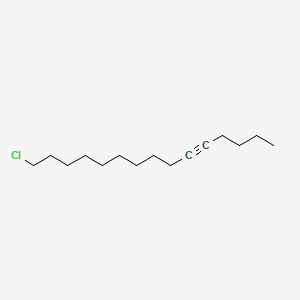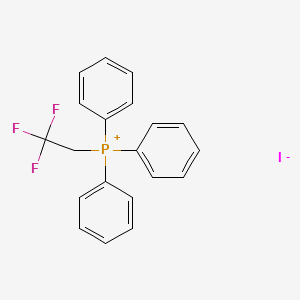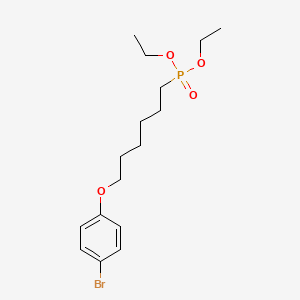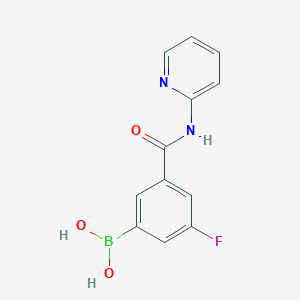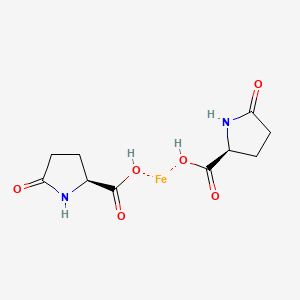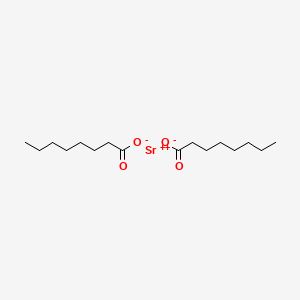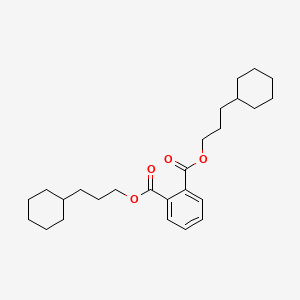
1-Octatriacontene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octatriacontene is a long-chain hydrocarbon with the molecular formula C38H76 . It is an unsaturated compound, specifically an alkene, characterized by the presence of a double bond between the first and second carbon atoms in its structure. This compound is part of the larger family of alkenes, which are known for their reactivity due to the presence of the carbon-carbon double bond.
Vorbereitungsmethoden
1-Octatriacontene can be synthesized through various methods, including:
Synthetic Routes: One common method involves the oligomerization of ethylene, where smaller ethylene units are combined to form longer chains. This process can be catalyzed by transition metal complexes.
Reaction Conditions: The reaction typically requires high pressure and temperature to facilitate the formation of long-chain hydrocarbons. Catalysts such as Ziegler-Natta catalysts are often employed to control the polymerization process.
Industrial Production Methods: Industrially, this compound can be produced through the Fischer-Tropsch synthesis, which converts a mixture of carbon monoxide and hydrogen into hydrocarbons using metal catalysts like iron or cobalt under high temperatures and pressures.
Analyse Chemischer Reaktionen
1-Octatriacontene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound can yield the corresponding alkane, 1-Octatriacontane, using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, halogens for substitution, and oxidizing agents for oxidation. These reactions often require specific conditions such as controlled temperatures and the presence of catalysts.
Major Products: The major products formed include epoxides, diols, alkanes, and dihalides, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Octatriacontene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: In biological studies, it can be used to investigate the interactions of long-chain hydrocarbons with biological membranes.
Medicine: Research into its potential medicinal properties, such as its role in drug delivery systems, is ongoing.
Wirkmechanismus
The mechanism of action of 1-Octatriacontene in chemical reactions involves the reactivity of the carbon-carbon double bond. This double bond can participate in various addition reactions, where reagents add across the double bond, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Vergleich Mit ähnlichen Verbindungen
1-Octatriacontene can be compared with other long-chain alkenes and alkanes:
Similar Compounds: Compounds such as 1-Octatriacontane (the saturated counterpart), 1-Hexatriacontene, and 1-Tetratriacontene share similar long-chain structures but differ in the number of carbon atoms and the presence or absence of double bonds.
Uniqueness: The presence of the double bond in this compound makes it more reactive compared to its saturated counterpart, 1-Octatriacontane.
Eigenschaften
CAS-Nummer |
61868-16-4 |
|---|---|
Molekularformel |
C38H76 |
Molekulargewicht |
533.0 g/mol |
IUPAC-Name |
octatriacont-1-ene |
InChI |
InChI=1S/C38H76/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-38H2,2H3 |
InChI-Schlüssel |
PNGITPWPULMPMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



